3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as olaparib . It is a poly (ADP-ribose) polymerase (PARP) inhibitor currently in clinical trials for treating cancers, such as breast and ovarian cancer .
Synthesis Analysis
The synthesis of olaparib involves a process that starts from 2-carboxybenzaldehyde . The process also involves the preparation of a novel crystalline form of olaparib .Molecular Structure Analysis
The molecular structure of olaparib is represented by the structure of formula I . It is a heterocyclic compound containing 1,2-diazine or hydrogenated 1,2-diazine rings condensed with carbocyclic rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of olaparib include the use of diisopropylethylamine and 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid .Physical And Chemical Properties Analysis
Olaparib is a solid at room temperature . It is used in a solid dispersion with a matrix polymer that exhibits low hygroscopicity and high softening temperature, such as copovidone .Scientific Research Applications
Role in Piperazine-Containing Drugs
The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Use in Synthetic Methodologies
The compound is used in synthetic methodologies to prepare the compounds in the discovery and process chemistry .
Antitumor Activity
The compound has shown good to excellent inhibitory activity against CDC25B (99.70% inhibition). The 4-amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione group was found to be beneficial in improving anti-tumor activity to some extent .
Role in Green Synthesis
The compound is used in green synthesis, a method that aims to design chemical products and processes to reduce or eliminate the use and generation of hazardous substances .
Impact on Physicochemical Properties
The piperazine moiety is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .
Use in the Development of Fluorine-Containing Drugs
Introduction of a fluorine atom into a molecule may have a significant effect on the biological and physical properties of compounds, for example increased membrane permeability, changes in hydrophobic bonding, and stability against metabolic oxidation .
Future Directions
properties
IUPAC Name |
3-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-18-6-4-16(5-7-18)19-13-20(19)22(28)26-10-8-25(9-11-26)21(27)17-3-1-2-15(12-17)14-24/h1-7,12,19-20H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZJKARBLYZNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.